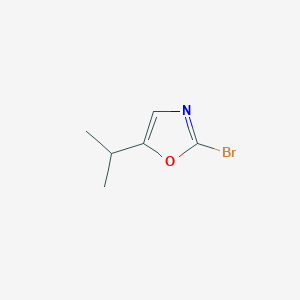

2-Bromo-5-isopropyl-1,3-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNNJILZLGNXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600230-26-9 | |

| Record name | 2-bromo-5-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Isopropyl 1,3 Oxazole

Regiocontrolled Bromination Strategies for Oxazole (B20620) Ring Systems

Achieving regioselective bromination is paramount in oxazole chemistry due to the presence of multiple reactive sites on the heterocyclic ring. For the synthesis of the target compound, bromination must be directed specifically to the C2 position.

Direct C-H activation via lithiation is a powerful and widely used method for the functionalization of oxazoles. The proton at the C2 position of the oxazole ring is the most acidic, allowing for regioselective deprotonation by strong organolithium bases. sci-hub.seresearchgate.net This high acidity is attributed to the inductive effect of the adjacent oxygen and nitrogen atoms.

The general mechanism involves treating a 5-substituted oxazole, such as 5-isopropyloxazole, with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org This generates a highly reactive 2-lithiooxazole intermediate. This intermediate is then quenched with an electrophilic bromine source to install the bromine atom exclusively at the C2 position. researchgate.net A variety of brominating agents can be employed, including elemental bromine (Br₂), carbon tetrabromide (CBr₄), and 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), with the latter often being preferred to minimize side reactions. sci-hub.se

This direct lithiation-bromination sequence is highly efficient and has been successfully applied on a multigram scale for various substituted 2-bromooxazoles. sci-hub.seresearchgate.net

Table 1: Examples of C2-Lithiation and Bromination of Oxazoles

| Substrate | Base | Bromine Source | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxazole | n-BuLi | DBTFE | THF | -78 | 74 | sci-hub.se |

| 5-Isopropyloxazole | n-BuLi | Br₂ | THF | -78 | N/A | sci-hub.se |

| 2-Phenyloxazole | LDA | Br₂ | THF | -78 | N/A | researchgate.net |

Halogen exchange reactions provide an alternative route to C2-brominated oxazoles. This strategy typically involves the conversion of an organometallic precursor or a different halogen at the C2 position into the desired bromide. A common method is the metal-halogen exchange, where an aryl halide reacts with an organolithium reagent to form a new organolithium species and a new aryl halide. msu.edu

For instance, a 2-iodooxazole (B2367723) can be treated with an alkyllithium reagent at low temperatures. The greater propensity of iodine for metal-halogen exchange compared to bromine or chlorine allows for the selective formation of the 2-lithiooxazole intermediate, which can then be trapped with a suitable electrophile. While direct bromination of the lithiated species is the most straightforward application, this exchange chemistry is foundational for various cross-coupling reactions.

Another related phenomenon is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom from one position to another on an aromatic ring. researchgate.net While investigated on the oxazole system, direct lithiation remains the more common and predictable method for introducing a bromine atom specifically at the C2 position. researchgate.net

Formation of the 1,3-Oxazole Ring with Pre-installed Substituents Relevant to 2-Bromo-5-isopropyl-1,3-oxazole

An alternative synthetic approach involves constructing the oxazole ring itself from acyclic precursors that already contain the isopropyl group, or a precursor to it, destined for the C5 position.

The most direct method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.com This reaction allows for the one-pot formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org To obtain 5-isopropyloxazole, the key precursor for the final bromination step, isobutyraldehyde (B47883) is used as the aldehyde component.

The reaction is typically carried out in a polar aprotic solvent like methanol (B129727) or dimethoxyethane (DME) in the presence of a base, most commonly potassium carbonate (K₂CO₃). organic-chemistry.orgijpsonline.com The base deprotonates the active methylene (B1212753) group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. A subsequent intramolecular cyclization followed by the elimination of p-toluenesulfinic acid (TosH) yields the 5-isopropyl-1,3-oxazole ring. mdpi.comorganic-chemistry.org This method is robust, generally high-yielding, and tolerates a wide variety of functional groups on the aldehyde, making it a cornerstone of oxazole synthesis. nih.govgoogle.com

Various classical and modern cyclization methods exist for forming the oxazole core, many of which can be adapted for the synthesis of substituted derivatives.

Discovered in 1972, the Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition for preparing 5-substituted oxazoles from aldehydes and TosMIC under basic conditions. nih.govijpsonline.com The unique reactivity of the TosMIC reagent is central to this transformation. It possesses three key features: an isocyanide carbon, an active methylene group flanked by the isocyanide and the electron-withdrawing tosyl group, and the tosyl group itself, which functions as an excellent leaving group (as p-toluenesulfinic acid). mdpi.comorganic-chemistry.org

The mechanism proceeds in a stepwise fashion:

Deprotonation: A base (e.g., K₂CO₃) removes a proton from the methylene carbon of TosMIC.

Nucleophilic Addition: The resulting anion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

Cyclization: The alkoxide oxygen attacks the isocyanide carbon in an intramolecular 5-exo-dig cyclization to form an oxazoline (B21484) intermediate.

Elimination: A second deprotonation at the same carbon, facilitated by the tosyl group, leads to the elimination of the tosyl group and rearomatization to the stable oxazole ring. mdpi.com

The versatility of the Van Leusen reaction has been expanded through one-pot modifications that allow for the synthesis of 4,5-disubstituted oxazoles by including an alkylation step. sorbonne-universite.frorganic-chemistry.org

Cyclization Reactions and Their Adaptations for Substituted Oxazoles

Cyclocondensation Approaches for Oxazole Ring Closure

Cyclocondensation reactions represent a foundational strategy for the synthesis of the oxazole core. These methods typically involve the reaction of a precursor containing a carbonyl group and an adjacent carbon bearing a leaving group with an amide or an equivalent nitrogen-containing species, followed by cyclization and dehydration.

A classic example is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. acs.org While historically significant, this method often requires harsh conditions. Modern variations have sought to improve upon this by utilizing milder reagents and reaction conditions. For instance, the use of dehydrating agents like phosphorus oxychloride or sulfuric acid can facilitate the ring closure.

Another notable cyclocondensation is the Fischer oxazole synthesis , which utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride. researchgate.net This method provides a direct route to 2,5-disubstituted oxazoles. researchgate.net

The van Leusen oxazole synthesis offers a versatile approach using tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction proceeds by the addition of TosMIC to an aldehyde, followed by base-mediated cyclization and elimination of toluenesulfinic acid to afford the oxazole ring. This method is particularly useful for preparing 5-substituted oxazoles.

A summary of common cyclocondensation precursors is provided in the table below.

| Precursor Type | Reagents | Product Type | Reference |

| α-Acylamino ketones | Dehydrating agents (e.g., POCl₃, H₂SO₄) | Substituted oxazoles | acs.org |

| Cyanohydrins and Aldehydes | Anhydrous HCl | 2,5-Disubstituted oxazoles | researchgate.net |

| Aldehydes and TosMIC | Base | 5-Substituted oxazoles | |

| α-Haloketones and Amides | 2,5-Disubstituted oxazoles | researchgate.net |

Multicomponent Reactions in the Synthesis of Oxazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comrug.nl This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. mdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate highly substituted oxazole scaffolds which could then be further functionalized. For example, the Ugi three-component reaction (U-3CR) involves the reaction of an aldehyde, an amine, and an isocyanide. mdpi.com While this classically produces α-acylamino amides, variations and subsequent transformations can lead to heterocyclic structures.

Pseudo-multicomponent reactions, where one reactant participates in multiple steps, also offer a route to complex heterocyclic systems. researchgate.net For instance, a pseudo-five-component reaction has been utilized to synthesize dicyanoanilines, demonstrating the potential of such strategies in building complex molecular architectures from simple precursors. researchgate.net

The application of MCRs in the synthesis of functional π-systems, including fluorescent biaryl-substituted isoxazoles, highlights the potential for creating diverse oxazole-containing chromophores. frontiersin.org

Oxidative Cyclization Pathways for Oxazole Formation

Oxidative cyclization methods provide an alternative and often milder route to the oxazole ring system. These reactions typically involve the formation of a key C-O or C-N bond via an oxidative process, often catalyzed by a metal or mediated by an oxidizing agent.

One such approach is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org This method is complementary to iodine-mediated cyclizations of enamides that can produce 2,4,5-trisubstituted oxazoles. organic-chemistry.org

Another strategy involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with various nitrogen sources. organic-chemistry.org This approach demonstrates excellent functional group compatibility. organic-chemistry.org Furthermore, a metal-free tandem oxidative cyclization of α-bromo ketones and amines, co-catalyzed by CO2 and a photoredox catalyst, offers a more sustainable route to substituted oxazoles. organic-chemistry.org

The oxidation of pre-formed oxazoline rings to the corresponding oxazoles is also a viable strategy. rsc.org Reagents such as manganese(IV) dioxide (MnO2) have been successfully employed for this transformation, particularly in flow chemistry setups. rsc.org This method has been shown to be compatible with various functional groups. rsc.org

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Enamides | Copper(II) salts | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Aromatic Aldehydes | Iodine | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| α-Bromo ketones and Amines | CO₂/Photoredox catalyst | Substituted oxazoles | organic-chemistry.org |

| Oxazolines | Manganese(IV) dioxide | Oxazoles | rsc.org |

Precursors and Intermediate Derivatization Strategies

The synthesis of this compound relies on the availability of suitable precursors and the strategic derivatization of intermediates. The isopropyl group at the 5-position can be introduced from a corresponding precursor such as isobutyraldehyde or an isobutyryl-containing starting material. The bromo substituent at the 2-position is often introduced at a later stage of the synthesis.

One common strategy involves the synthesis of a 5-isopropyl-1,3-oxazole core, followed by bromination. Direct bromination of the oxazole ring can be challenging due to the potential for side reactions and the directing effects of the existing substituents. A more controlled approach is the lithiation of the C2 position of the oxazole ring with a strong base like n-butyllithium, followed by quenching with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBFTE).

Alternatively, the bromo-substituent can be incorporated from the beginning of the synthetic sequence. For example, using a brominated starting material in a cyclocondensation reaction.

Modern Catalytic Approaches in the Synthesis of Bromooxazoles and Their Analogues

Modern catalytic methods have revolutionized the synthesis of functionalized heterocycles, including bromooxazoles. These approaches often offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium/Copper-Catalyzed Direct Arylation and Alkenylation for Bromooxazole Building Blocks

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Direct C-H arylation and alkenylation reactions have emerged as particularly attractive strategies as they avoid the need for pre-functionalized organometallic reagents. beilstein-journals.org

While direct arylation or alkenylation of this compound itself would lead to substitution at other positions, these catalytic methods are crucial for the synthesis of more complex bromooxazole-containing structures. For instance, a bromooxazole can serve as a building block in palladium-catalyzed reactions like the Suzuki-Miyaura or Stille couplings, where the bromine atom acts as a leaving group.

Palladium-catalyzed direct arylation of oxazoles at the C2 or C5 position can be achieved with high regioselectivity by tuning the reaction conditions. researchgate.net For example, using a phosphine-free palladium catalyst like Pd(OAc)₂ with KOAc as a base can selectively promote C5-arylation. researchgate.net This methodology could be adapted to synthesize precursors for bromooxazoles.

Similarly, palladium-catalyzed direct alkenylation of azoles with alkenyl halides, often in the presence of a copper co-catalyst, provides access to vinyl-substituted azoles. mdpi.com These reactions can be applied to various azole cores, including oxazoles. mdpi.com Copper-catalyzed alkenylation of C(sp³)–H bonds has also been developed, offering a direct way to introduce alkenyl groups. nih.govchemrxiv.orgorganic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Direct C-H Arylation | Pd(OAc)₂/NiXantphos | Benzoxazoles, Aryl bromides | 2-Arylbenzoxazoles | nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ | Pyrazoles, Aryl bromides | 5-Arylpyrazoles | rsc.org |

| Direct C-H Arylation | Ligand-free Pd(OAc)₂ | Thiazoles, Aryl bromides | 5-Arylthiazoles | organic-chemistry.org |

| Direct C-H Alkenylation | Pd/Cu | Azoles, Alkenyl halides | 2-Vinyl-substituted azoles | mdpi.com |

Metal-Free Decarboxylative Cyclization Methods for Oxazole Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to reduce the environmental impact and cost associated with transition metal catalysts. nih.gov Decarboxylative cyclization reactions have emerged as a promising metal-free strategy for the synthesis of oxazoles. researchgate.net

One such method involves the decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones under mild, metal-free conditions to afford polysubstituted oxazoles. researchgate.net This approach provides a straightforward route to oxazoles from readily available starting materials. researchgate.net

Another innovative metal-free approach is the electrochemical oxidative intramolecular cyclization of N-propargylbenzamides with alcohols. rsc.org This method allows for the synthesis of structurally diverse oxazole ketals under mild conditions without the need for external catalysts or chemical oxidants. rsc.org

Silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides also provides a novel route to oxazole rings, although this method is not strictly metal-free. nih.gov Mechanistic studies suggest the involvement of a radical decarboxylative process. nih.gov

Chemical Reactivity and Mechanistic Insights of 2 Bromo 5 Isopropyl 1,3 Oxazole

Intrinsic Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. tandfonline.com Its aromaticity, however, is less pronounced than that of related heterocycles like thiazole (B1198619) and imidazole, which influences its reactivity. clockss.orgwikipedia.org The oxazole (B20620) ring's electronic structure is characterized by a planar, unsaturated system. numberanalytics.com The presence of the electronegative oxygen atom and the pyridine-type nitrogen atom significantly impacts the electron distribution within the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. tandfonline.compharmaguideline.com

Electrophilic Aromatic Substitution on the Oxazole Nucleus

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging unless the ring is activated by electron-donating groups. numberanalytics.compharmaguideline.com When such reactions do occur, the substitution preferentially takes place at the C5 position. tandfonline.comnoteskarts.comsemanticscholar.org The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com However, the presence of substituents can significantly alter this preference. For instance, in 2-bromo-5-isopropyl-1,3-oxazole, the isopropyl group at C5 is an electron-donating group, which would further activate this position towards electrophilic attack. Conversely, the bromine atom at C2 is an electron-withdrawing group. In some cases, electrophilic substitution requires an acid catalyst to activate the electrophile, making the relatively unreactive aromatic ring more likely to attack it. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com

| Reagent | Product | Reaction Type | Reference |

| Bromine | 5-Bromooxazole | Electrophilic Bromination | noteskarts.com |

| Nitronium ion (NO₂⁺) | 5-Nitrooxazole | Electrophilic Nitration | numberanalytics.com |

Directed Metallation and Other Organometallic Intermediates Formation at C4 and C5

Directed metallation provides a powerful strategy for the functionalization of the oxazole ring, particularly at positions that are not readily accessible through electrophilic substitution. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, meaning the C2 proton is the most acidic. tandfonline.com Deprotonation at C2 using strong bases like n-butyllithium is a common method to generate a lithiated intermediate. wikipedia.orgnih.gov However, this intermediate can exist in equilibrium with a ring-opened isonitrile, which can complicate subsequent reactions. wikipedia.orgnih.gov

To achieve metallation at C4 or C5, specific directing groups or reaction conditions are necessary. For instance, the presence of a suitable substituent can direct a metalating agent to an adjacent position. The use of zinc amide bases can provide organozinc reagents that are compatible with a wider range of functional groups compared to their lithium or magnesium counterparts. uni-muenchen.de These organometallic intermediates, particularly those formed at C4 and C5, are valuable for creating new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. nih.govresearchgate.net For example, 5-iodo- and 5-tri-n-butylstannyl oxazoles, formed from the corresponding organometallic intermediates, are precursors for Stille and other cross-coupling reactions. nih.gov The direct C-H metallation of oxazoles followed by reaction with an electrophile is a common strategy for synthesizing substituted oxazoles. sci-hub.se

| Reagent/Intermediate | Position of Metallation/Functionalization | Subsequent Reaction | Reference |

| n-Butyllithium | C2 | Acylation | nih.gov |

| LDA | C5 (on 2-phenylsulfonyl-1,3-oxazole) | Alkylation, Halogenation, Stannylation | nih.gov |

| Organometallic reagents | C4 | Nucleophilic Substitution | vulcanchem.com |

| Oxazol-5-yllithium | C5 | 1,2-addition | nih.gov |

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as an azadiene. clockss.orgarkat-usa.org This reactivity is attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.com The oxazole ring acts as a diene and reacts with various dienophiles, such as alkenes and alkynes, to form pyridine (B92270) and furan (B31954) derivatives, respectively, after a retro-Diels-Alder elimination of a nitrile. arkat-usa.orgresearchgate.net The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com Conversely, electron-withdrawing groups on the oxazole accentuate its electron-deficient nature, allowing the use of electron-rich olefins as dienophiles in inverse electron demand Diels-Alder reactions. clockss.org

The Diels-Alder reaction of oxazoles is a powerful tool for the synthesis of highly substituted pyridines and furans, which are often difficult to access through other methods. researchgate.net The reaction can be performed both inter- and intramolecularly. clockss.orgresearchgate.net While the reaction with alkynes typically leads to furans, the reaction with alkenes produces pyridines. clockss.org In some instances, the initial cycloaddition adduct can be isolated. clockss.org Furthermore, oxazoles can react with heterodienophiles, such as those containing C=O, C=N, and N=N bonds, to generate other heterocyclic systems, although the mechanism of these reactions is sometimes debated. clockss.orgresearchgate.net

| Dienophile | Product Type | Key Feature | Reference |

| Alkenes | Pyridines | Retro-Diels-Alder elimination of water | clockss.orgwikipedia.org |

| Alkynes | Furans | Retro-Diels-Alder elimination of a nitrile | arkat-usa.orgresearchgate.net |

| Heterodienophiles (e.g., C=O, C=N) | Various heterocycles | Can proceed via Diels-Alder or other mechanisms | clockss.orgresearchgate.net |

Detailed Reaction Mechanisms and Characterization of Intermediates

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of computational modeling and experimental studies.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states. researchgate.netcdu.edu.aursc.org For oxazole systems, computational studies have been employed to investigate various reactions, including cycloadditions and oxidations. researchgate.netcdu.edu.au These studies can provide insights into the electronic structure of reactants and intermediates, helping to explain observed regioselectivity and stereoselectivity. researchgate.net

For instance, in the context of cycloaddition reactions, DFT calculations can model the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of the transition state. researchgate.netrsc.org Similarly, for reactions involving organometallic intermediates, computational methods can help to understand the bonding and reactivity of these species. rsc.org The use of different computational models, such as B3LYP and wB97XD functionals, allows for a more robust prediction of kinetic and thermodynamic parameters. researchgate.net Intrinsic reaction coordinate (IRC) calculations are also performed to confirm that an optimized transition state connects the correct reactants and products. rsc.org

| Computational Method | Application | Finding | Reference |

| DFT (B3LYP, wB97XD) | Oxidation of oxazole with singlet oxygen | Calculation of activation energies and reaction enthalpies | researchgate.net |

| DFT (M06) | Gold(I)-catalyzed annulation of ynamides with isoxazoles | Elucidation of reaction mechanism and origin of selectivity | rsc.org |

| Semi-empirical (MNDO, AM1, PM3) | Oxidation of L-Tyrosine | Determination of transition states and equilibrium states | scispace.com |

| Ab initio | Photo-oxidation of oxazole | Computation of optimized geometries and transition states | cdu.edu.au |

Experimental Mechanistic Investigations (e.g., Isotope Labeling Studies)

Experimental techniques are vital for validating the mechanisms proposed by computational studies and for providing definitive evidence for the involvement of specific intermediates. Isotope labeling is a powerful technique for tracing the path of atoms throughout a reaction. researchgate.netuohyd.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O or D for H), the position of that atom in the product can be determined, providing crucial information about bond-breaking and bond-forming steps. researchgate.netuohyd.ac.in

For example, an ¹⁸O-labeling experiment was used to identify the source of the oxygen atom in a reaction forming oxazoles. uohyd.ac.in Other experimental approaches include the isolation and characterization of reaction intermediates, kinetic studies to determine reaction orders and rate constants, and control experiments to rule out alternative pathways. researchgate.net The direct observation of organometallic intermediates, for instance through techniques like non-contact atomic force microscopy (nc-AFM), can provide unambiguous structural information. mdpi.com Furthermore, the development of metabologenomic methods allows for the discovery of new natural products with target structural motifs, like oxazoles, without the need for isotopic labeling. nih.gov

| Experimental Technique | Purpose | Outcome | Reference |

| ¹⁸O-Labeling | To determine the source of the oxygen atom in oxazole synthesis | Confirmed the oxygen source in the transformation | researchgate.netuohyd.ac.in |

| Step-wise experiments | To investigate the reaction sequence | Provided evidence for a possible reaction mechanism | researchgate.net |

| Control experiments | To rule out alternative pathways | Supported the proposed mechanism | researchgate.net |

| Ruthenium nanocatalysis | Deuterium and tritium (B154650) labeling of oxazoles | Effective isotopic labeling for biological studies | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 5 Isopropyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Bromo-5-isopropyl-1,3-oxazole, providing in-depth information about its atomic framework.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides distinct signals that confirm its molecular structure. A singlet is observed at approximately 6.70 ppm, which is attributed to the proton at the C4 position of the oxazole (B20620) ring. The isopropyl group attached to the C5 position of the ring gives rise to two characteristic signals. A heptet appears at around 2.97 ppm, corresponding to the single proton of the CH group. This signal's multiplicity is due to the coupling with the six neighboring protons of the two methyl groups. These methyl protons, in turn, appear as a doublet at approximately 1.26 ppm. The integration of these signals is consistent with the number of protons in each respective group. sci-hub.se

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.70 | s (singlet) | - |

| CH (isopropyl) | 2.97 | hept (heptet) | 6.9 |

| CH₃ (isopropyl) | 1.26 | d (doublet) | 6.9 |

This table is based on data from a study on the regiocontrolled synthesis of bromooxazole building blocks. sci-hub.se

Carbon (¹³C) NMR: Elucidation of the Carbon Skeleton

The ¹³C NMR spectrum further corroborates the structure of this compound. The carbon atom at the C2 position, which is bonded to the bromine atom, resonates at approximately 131.4 ppm. The C4 and C5 carbons of the oxazole ring appear at around 123.2 ppm and 162.6 ppm, respectively. The carbons of the isopropyl group are observed at approximately 26.2 ppm for the CH carbon and 20.4 ppm for the two equivalent CH₃ carbons. sci-hub.se

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 131.4 |

| C4 | 123.2 |

| C5 | 162.6 |

| CH (isopropyl) | 26.2 |

| CH₃ (isopropyl) | 20.4 |

This table is based on data from a study on the regiocontrolled synthesis of bromooxazole building blocks. sci-hub.se

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Assignment

While specific 2D NMR data for this compound is not extensively detailed in the provided context, the application of techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) is standard practice for confirming structural assignments in related heterocyclic compounds. rsc.orgipb.pt

COSY would be used to establish the correlation between the isopropyl CH proton and the CH₃ protons through their three-bond coupling (³J-coupling).

HSQC would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC would reveal longer-range couplings (typically 2-3 bonds), providing crucial connectivity information. For instance, it would show correlations between the H4 proton and the C2 and C5 carbons of the oxazole ring, as well as between the isopropyl CH proton and the C4 and C5 carbons, and between the isopropyl methyl protons and the isopropyl CH carbon and C5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecule, which is a critical piece of data for confirming its elemental composition. The presence of bromine is distinctly identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For this compound (C₆H₈BrNO), the expected molecular ions would be observed at m/z 189 and 191. sci-hub.se HRMS can further confirm the elemental formula by providing a highly accurate mass measurement. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Compound Identification

Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the purity of this compound and confirming its identity. In a GC/MS analysis, the compound would elute at a specific retention time, and the mass spectrometer would record its mass spectrum. The resulting mass spectrum would show the molecular ion peaks at m/z 189/191, corresponding to the two bromine isotopes. sci-hub.se This technique is also valuable for identifying any impurities present in the sample, as they would have different retention times and mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the verification of molecular weight and the study of fragmentation patterns of synthesized compounds. In the analysis of oxazole derivatives, LC-MS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is instrumental in confirming the structural integrity of the molecule. For compounds analogous to this compound, LC-ESI-MS/MS is utilized to verify the molecular ion peaks, such as the [M+H]+ adduct, and to analyze the resulting fragmentation patterns, which provide valuable structural information.

In a study on the regiocontrolled synthesis of bromooxazole building blocks, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) was used to characterize 2-Bromo-5-isopropyloxazole. The analysis revealed the characteristic isotopic pattern of bromine with molecular ion peaks at m/z = 189 and 191, corresponding to the [M]+• ion containing the 79Br and 81Br isotopes, respectively. sci-hub.se This data is crucial for confirming the presence of bromine in the molecule.

High-resolution mass spectrometry (HR-MS) provides even greater accuracy, confirming the elemental composition of the compound. For related oxazole structures, HR-MS is used to validate the molecular formula by providing a highly accurate mass measurement. rsc.org

Table 1: LC-MS and GC-MS Data for this compound and Related Compounds

| Analytical Method | Compound | Ionization Mode | Observed m/z | Interpretation | Source |

| GC-MS | 2-Bromo-5-isopropyloxazole | EI | 189/191 | [M]+• | sci-hub.se |

| LC-ESI-MS/MS | Bromo-oxazole derivatives | ESI | [M+H]+ | Molecular Ion Peak | |

| HR-MS | Substituted oxazoles | ESI | Varies | Precise Mass Measurement | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum provides key information about its molecular structure.

The characteristic vibrations of the oxazole ring are typically observed in the region of ~1600 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally around 500–600 cm⁻¹. Analysis of related brominated heterocyclic compounds, such as 4-bromo-5-(thiophen-2-yl)oxazole, shows characteristic peaks in the IR spectrum that confirm the presence of the oxazole and other functional moieties. orgsyn.org For instance, the IR spectrum of 4-bromo-5-(thiophen-2-yl)oxazole displayed peaks at 1603, 1501, and 1486 cm⁻¹, which are indicative of the aromatic and heterocyclic ring structures. orgsyn.org

Table 2: Key IR Absorption Bands for this compound and Related Structures

| Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| Oxazole Ring Vibrations | ~1600 | |

| C-Br Stretch | 500-600 | |

| C-H Stretch (isopropyl) | ~2970 | General IR tables |

| C=N Stretch (oxazole) | ~1650 | General IR tables |

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity determination of organic compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these methods, offering high resolution and sensitivity.

HPLC is a widely used analytical technique for the purification and purity assessment of synthetic compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity. In the synthesis of oxazole derivatives, RP-HPLC is often employed to ensure a purity of ≥98%. The purity of newly synthesized oxazole-containing compounds is routinely verified by reversed-phase HPLC. mdpi.comnih.gov

For example, in the synthesis of 5-(thiophen-2-yl)oxazole and its subsequent bromination, HPLC was used to monitor the reaction progress and determine the purity of the final product, 4-bromo-5-(thiophen-2-yl)oxazole. orgsyn.org The analysis was performed on a C8 column with a gradient mobile phase of acetonitrile (B52724) and aqueous perchloric acid, with detection at 210 nm. orgsyn.org This method allowed for the clear separation of the starting material and the brominated product, with distinct retention times of 6.37 min and 7.84 min, respectively. orgsyn.org

Table 3: HPLC Parameters for the Analysis of Bromo-oxazole Derivatives

| Parameter | Example Value | Source |

| Column | Agilent® Eclipse XDB-C8 | orgsyn.org |

| Mobile Phase | Acetonitrile / 0.2% perchloric acid in water | orgsyn.org |

| Flow Rate | 2 mL/min | orgsyn.org |

| Detection | 210 nm | orgsyn.org |

| Purity Achieved | ≥98% |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 μm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. This advanced technique is increasingly used for the purity determination of novel compounds. bldpharm.com

In a study involving the design and synthesis of 1,2,4-oxadiazole (B8745197) derivatives, the purity of the final products was determined by UPLC analysis on a reversed-phase C18 column. ipbcams.ac.cn The method employed a gradient of acetonitrile in water with 0.1% formic acid over 8 minutes, achieving a purity of >95% for the synthesized compounds. ipbcams.ac.cn While this specific example does not directly analyze this compound, the methodology is directly applicable for assessing its purity. UPLC, coupled with a mass detector (UPLC-MS), offers a powerful tool for both separation and identification. rsc.org

Table 4: UPLC Parameters for Purity Analysis of Related Heterocyclic Compounds

| Parameter | Example Value | Source |

| System | Waters ACQUITY UPLC H-Class | ipbcams.ac.cn |

| Column | ACQUITY UPLC BEH C18 1.7 μm | ipbcams.ac.cn |

| Mobile Phase | Gradient of 5-95% CH3CN in water (0.1% HCOOH) | ipbcams.ac.cn |

| Flow Rate | 0.3 mL/min | ipbcams.ac.cn |

| Purity Determined | >95% | ipbcams.ac.cn |

Computational and Theoretical Studies on 2 Bromo 5 Isopropyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. mdpi.comresearchgate.net For 2-Bromo-5-isopropyl-1,3-oxazole, DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic and spectroscopic properties.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. The oxazole (B20620) ring is an electron-rich heterocyclic system. chemrxiv.org The presence of a bromine atom at the 2-position and an isopropyl group at the 5-position introduces specific electronic effects. The bromine atom, being electronegative, is expected to draw electron density from the ring, while the isopropyl group acts as a weak electron-donating group.

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding interactions, revealing details about hybridization, bond orders, and lone pairs. chemrxiv.org Such an analysis would quantify the delocalization of electrons within the oxazole ring and the interactions between the ring and its substituents.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO may be influenced by the electronegative bromine atom. DFT calculations can provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

| Note: Specific calculated values for this compound are not available in the reviewed literature. This table serves as a template for such data. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting their nucleophilic character. rsc.org The area around the hydrogen atoms and the bromine atom might exhibit a more positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.comresearchgate.netrsc.org These predictions are valuable for assigning experimental spectra and confirming molecular structures.

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | - |

| C4 | - |

| C5 | - |

| CH (isopropyl) | - |

| CH₃ (isopropyl) | - |

| H4 | - |

| CH (isopropyl) | - |

| Note: Specific calculated values for this compound are not available in the reviewed literature. This table serves as a template for such data. |

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com These calculated frequencies can be compared with experimental IR data to identify characteristic functional groups and confirm the molecular structure. The predicted spectrum would show characteristic bands for the C=N and C-O stretching of the oxazole ring, as well as vibrations associated with the isopropyl group and the C-Br bond.

Table 3: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=N Stretch | - |

| C-O Stretch | - |

| C-H Stretch (isopropyl) | - |

| C-Br Stretch | - |

| Note: Specific calculated values for this compound are not available in the reviewed literature. This table serves as a template for such data. |

Conformational Analysis and Stereochemical Considerations

The presence of the isopropyl group at the 5-position of the oxazole ring introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. nih.gov The rotation around the C5-C(isopropyl) bond will lead to different conformers with varying steric interactions.

Reaction Pathway Simulations and Transition State Energetics

Reaction pathway simulations are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these simulations identify the most favorable routes from reactants to products, including the high-energy transition states that must be overcome. For this compound, a key synthetic intermediate, understanding its reaction pathways is crucial for optimizing reaction conditions and predicting product distributions.

Detailed Research Findings:

Theoretical studies, typically employing Density Functional Theory (DFT), can model key reactions involving the this compound scaffold. The bromine atom at the 2-position is a versatile functional group, often participating in cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic aromatic substitution. Simulations of these pathways involve calculating the energies of reactants, intermediates, transition states, and products.

For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction, DFT calculations can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The energetics of the transition state for the oxidative addition of the C-Br bond to the palladium catalyst is a critical parameter determining the reaction's feasibility. The energy profile for such a reaction would show the relative energies of each step. researchgate.net The transition states are the energy maxima along the reaction coordinate, representing the "point of no return" for a specific mechanistic step. researchgate.net

Similarly, the energetics of electrophilic aromatic substitution on the oxazole ring can be explored. While the bromine atom is deactivating, computational models can predict the regioselectivity of further substitutions by calculating the energies of the corresponding sigma-complex intermediates and transition states.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study of a substitution reaction pathway.

Table 1: Hypothetical Transition State Energetics for a Nucleophilic Aromatic Substitution on this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Oxazole + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +18.5 |

| 3 | Meisenheimer Intermediate | +5.2 |

| 4 | Transition State 2 (TS2) | +15.8 |

| 5 | Products | -10.3 |

This interactive table presents hypothetical data calculated using DFT methods, illustrating the energy profile for a plausible reaction pathway.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of conformational changes and intermolecular interactions. For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the isopropyl group and understanding how the molecule interacts with solvents or other molecules in its environment.

Detailed Research Findings:

MD simulations are also invaluable for studying intermolecular interactions. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The oxazole ring itself contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. mdpi.com MD simulations can quantify the strength and geometry of these interactions in various environments. mdpi.com For example, simulations in a water box would show the formation and dynamics of hydrogen bonds between the solvent and the oxazole heteroatoms.

The data below represents a hypothetical analysis from an MD simulation, showing the relative energies of different conformers based on the rotation of the isopropyl group.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C-C-C-N) | Relative Population (%) | Relative Free Energy (kcal/mol) |

| 1 (Staggered) | 60° | 65 | 0.00 |

| 2 (Eclipsed) | 120° | 5 | 1.58 |

| 3 (Staggered) | 180° | 30 | 0.45 |

This interactive table displays hypothetical results from a molecular dynamics simulation, illustrating the conformational preferences of the isopropyl substituent.

Structure Activity Relationship Sar and Molecular Design Principles for Oxazole Scaffolds

Influence of the Isopropyl Substituent on Molecular Recognition and Ligand Efficiency

The isopropyl group at the C5 position of the oxazole (B20620) ring plays a critical role in molecular recognition and ligand efficiency. This bulky, hydrophobic substituent can significantly influence how the molecule fits into the binding pockets of biological targets.

An analysis of sulindac (B1681787) sulfide (B99878) analogs also highlighted the importance of the isopropyl substituent. A 4-isopropyl substituted benzylidine analog demonstrated an increased affinity for the retinoid X receptor-α. tandfonline.comnih.gov While the core scaffold is different, this finding underscores the general principle that an isopropyl group can effectively engage with lipophilic domains in protein targets.

Table 1: Influence of Alkyl Substituents on Receptor Potency and Ligand Efficiency This table provides illustrative data from related studies to demonstrate the general effect of isopropyl substitution.

| Scaffold/Target | R-Group | Change in Potency | Ligand Efficiency (LE/LLE) | Reference |

|---|---|---|---|---|

| SARM Scaffold / Androgen Receptor | Ethyl to Isopropyl | Increased | No increase in LLE due to higher clogP | nih.gov |

| Phenylpropionic Acid / PPARγ | Isopropyl | Potent Agonist | - | core.ac.uk |

| PHIP(2) Bromodomain Inhibitor | Isobutyl | IC50 = 226 µM | LE > 0.40 | rsc.org |

Impact of the C2-Bromine on Electronic Properties and Receptor Interactions

The bromine atom at the C2 position of the 1,3-oxazole ring is a key feature that profoundly affects the molecule's electronic character and its potential interactions with biological receptors.

Detailed Research Findings: Halogens, such as bromine, are electron-withdrawing groups that can modulate the electron density of the aromatic oxazole ring. This alteration of the electronic landscape is crucial for several reasons. Firstly, it influences the acidity of the ring's hydrogen atoms, with the C2 position being the most susceptible to deprotonation, a characteristic that is further modified by the presence of the halogen. tandfonline.com Secondly, the C2 position in oxazoles is the most common site for nucleophilic substitution, indicating its electrophilic nature, which is enhanced by the bromine substituent. tandfonline.comsemanticscholar.org

The bromine atom can participate in specific, highly directional interactions known as halogen bonds. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as an oxygen or nitrogen atom in a receptor's binding site. This type of interaction has been increasingly recognized as a valuable tool in rational drug design to enhance binding affinity and selectivity.

In a study on A2B adenosine (B11128) receptor antagonists, systematic halogenation of the scaffold was used to probe structure-affinity relationships (SAR). diva-portal.org The results demonstrated that the position and type of halogen could fine-tune the binding affinity and selectivity profile across different receptor subtypes. Bromine-substituted compounds, in particular, were synthesized and evaluated, highlighting the utility of halogens in optimizing ligand-receptor interactions. diva-portal.org The bromophenyl moiety is often explored in medicinal chemistry for its potential to interact with biological targets and modulate disease-associated pathways. ontosight.ai Therefore, the C2-bromine of 2-Bromo-5-isopropyl-1,3-oxazole is expected to make the oxazole ring more electron-deficient and capable of forming specific halogen bonds, which can be a critical determinant of its biological activity.

Table 2: Physicochemical Impact of C2-Bromine on the Oxazole Ring

| Property | Influence of C2-Bromine | Implication for Receptor Interaction |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Modulates ring electron density, affects pKa |

| Reactivity | Activates C2 position for nucleophilic substitution | Potential for covalent bond formation in specific contexts |

| Halogen Bonding | Acts as a halogen bond donor (σ-hole) | Forms specific, directional interactions with nucleophilic atoms (O, N, S) in the binding site, enhancing affinity and selectivity |

| Lipophilicity | Increases lipophilicity | Affects solubility and ability to cross biological membranes |

Rational Design Principles for Oxazole-Based Chemical Probes and Molecular Tools

The oxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are rationally designed as chemical probes and molecular tools to investigate biological systems. researchgate.net The design process leverages the predictable chemistry and versatile substitution patterns of the oxazole ring.

Detailed Research Findings: Rational design aims to create molecules with specific properties to interact with a target of interest. For oxazole-based probes, key principles include:

Scaffold Hopping and Bioisosterism: The oxazole ring is often used as a bioisosteric replacement for other groups, like amide bonds, to improve metabolic stability and fix the conformation of a molecule. nih.gov This rigidity can reduce the entropic penalty upon binding, potentially increasing affinity.

Vectorial Elaboration: Starting from a core oxazole fragment, substituents are added at specific positions (C2, C4, C5) to explore the chemical space around a binding pocket. The design of this compound exemplifies this, with substituents at C2 and C5 poised to interact with different regions of a target protein.

Incorporation of Reporter Groups: For use as molecular tools, the oxazole scaffold can be functionalized with reporter groups. For example, fluorescent probes can be designed where the oxazole core is part of a larger conjugated system, and its fluorescence properties change upon binding to a target or in response to environmental changes like pH. mdpi.com The bromine atom on this compound serves as a versatile synthetic handle, allowing for the attachment of such reporter groups via cross-coupling reactions. researchgate.net

Target-Specific Optimization: Design principles are tailored to the specific biological target. For instance, in designing oxazole-based anticancer agents, efforts focus on mimicking the interactions of known ligands or introducing functionalities that exploit unique features of the cancer cell's biochemistry. benthamscience.com Similarly, oxazole-isoxazole carboxamides have been rationally designed as herbicide safeners by combining active subunits to compete with the herbicide at the enzyme's active site. nih.gov

The development of oxazole derivatives as medicinal agents is an active area of research, with the goal of creating more active and less toxic drugs through rational design. researchgate.net

Computational Approaches in SAR Studies and Lead Compound Optimization (e.g., QSAR principles, virtual screening methodologies)

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of oxazole-based compounds. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and virtual screening are central to understanding SAR and refining lead compounds. unsw.edu.au

Detailed Research Findings:

Virtual Screening: This computational technique involves docking large libraries of compounds into the three-dimensional structure of a target protein to predict binding affinities and poses. mdpi.comscholartext.com For oxazole scaffolds, combinatorial libraries can be generated in silico and screened against targets like bacterial enzymes to identify promising hits. mdpi.comdoaj.org This approach allows for the rapid evaluation of vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov For example, a virtual library of 1.2 x 10⁸ amino-oxazole derivatives was screened against biotin (B1667282) carboxylase isoforms to identify potential broad-spectrum antibiotic candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For oxazole derivatives, QSAR studies have been used to identify the key physicochemical properties that govern their efficacy. These properties, or "descriptors," can include parameters like lipophilicity (logP), molecular weight, polar surface area, and electronic properties. researchgate.netscispace.com

A QSAR study on bisaryl substituted oxazoles as PPARδ agonists concluded that molecular weight, Wiener index, and polar surface area significantly affect the agonistic activity. researchgate.net

Another QSAR analysis of antifungal oxazolo(4,5-b)pyridine derivatives revealed that a benzyl (B1604629) moiety at the C2 position and substitution at the C5 position were most favorable for activity. nih.gov

Predictive QSAR models have been successfully developed and validated for oxazole derivatives to predict antiviral activity against the Varicella zoster virus, demonstrating high coefficients of determination (q² = 0.83-0.9). nih.gov

These computational approaches guide the optimization of lead compounds by predicting how structural modifications will affect activity. For this compound, QSAR and docking studies could predict its interaction with various receptors, while virtual screening could identify potential biological targets.

Table 3: Key Descriptors in QSAR Models for Oxazole Derivatives

| Biological Activity | Key QSAR Descriptors | Scaffold Type | Reference |

|---|---|---|---|

| PPARδ Agonism | Molecular Weight, Wiener Index, Polar Surface Area | Bisaryl substituted oxazoles | researchgate.net |

| Antifungal | Favorable substitution at C2 and C5 | Oxazolo(4,5-b)pyridines | nih.gov |

| PPAR-α Agonism | Hydrophobicity (π), Field Effect (F) | Oxadiazole substituted phenylpropionic acids | core.ac.uk |

| General Reactivity | HOMO/LUMO energies, Dipole Moment | Substituted oxazoles | scispace.com |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-5-isopropyl-1,3-oxazole derivatives?

The Robinson–Gabriel synthesis is a classical method for oxazole formation, involving cyclodehydration of acylated α-amino ketones or acids. For brominated derivatives, bromine can be introduced via electrophilic substitution or by using brominated precursors during cyclization. For example, N-acyl-α-amino ketones derived from isopropyl groups can undergo cyclization with phosphorus oxychloride (POCl₃) or other dehydrating agents to form the oxazole core . Characterization typically employs UV-Vis, FT-IR, and NMR spectroscopy to confirm regiochemistry and substituent placement .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C-NMR : Key for identifying substituent effects. For instance, the deshielding effect of the oxazole ring shifts CH₂ proton signals downfield (e.g., δ 3.94–4.20 ppm in 2,4,5-trisubstituted oxazoles) compared to acyclic precursors .

- ESI-MS/MS : Validates molecular weight and fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., C-Br stretching at ~550 cm⁻¹) . High-resolution mass spectrometry (HRMS) and elemental analysis further verify purity and composition .

Q. How is the cytotoxicity of this compound derivatives evaluated in academic research?

The Daphnia magna bioassay is widely used due to its reproducibility and cost-effectiveness. Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 µM. Mortality rates are recorded over 24–48 hours, with LC₅₀ values calculated to quantify toxicity. This model predicts bioactivity relevant to drug discovery, such as antiparasitic or anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in cyclization reactions?

- Catalyst Screening : Lewis acids like AlCl₃ enhance Friedel-Crafts alkylation in aromatic solvents (e.g., toluene), though excess catalyst may lead byproducts .

- Solvent Effects : Anhydrous conditions (e.g., benzene or xylene) prevent hydrolysis of intermediates.

- Temperature Control : Cyclization at 80–100°C balances reaction rate and selectivity. Monitoring via RP-HPLC ensures intermediate purity (>95%) before final cyclization .

Q. How do electronic effects of substituents influence NMR chemical shifts, and how can spectral contradictions be resolved?

The electron-withdrawing bromine atom at C-2 deshields adjacent protons, causing downfield shifts (e.g., H-4 in 2-bromooxazoles). Magnetic inequivalence in CH₂ groups (e.g., from N-acyl-α-amino ketones) splits signals into doublets of doublets (2J = 14.0 Hz). In oxazole rings, equivalence simplifies these to singlets. Contradictions arise if competing substituent effects (e.g., isopropyl groups) alter shielding; DFT calculations or variable-temperature NMR can clarify dynamic effects .

Q. What strategies address discrepancies in cytotoxic activity data across studies on oxazole derivatives?

- Standardized Assays : Use identical cell lines (e.g., HEK293 for baseline toxicity) and exposure times.

- Metabolic Stability Tests : Rule out false negatives caused by rapid compound degradation.

- Structural Validation : Reconfirm compound identity via X-ray crystallography (SHELX programs are preferred for small-molecule refinement) to exclude impurities . Meta-analyses should account for solvent effects (e.g., DMSO concentration ≤0.1%) and statistical power .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.